2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride

Salt form optimization Solubility enhancement Crystalline stability

This hydrochloride salt delivers 25.1% greater mass than the free base for precise stoichiometric control in aqueous or protic coupling reactions. The 3-position ether-linked ethanol moiety provides a unique hydrogen-bonding handle absent in 2- or 4-substituted analogs, supported by 39 patent references in CNS and anti-infective pharmacophore space. Crystalline form ensures superior weighing accuracy and reduced hygroscopicity. Upgrade to 97% purity to cut impurity interference by 40% in SPR, ITC, or NMR assays. Ideal for hit-to-lead SAR programs demanding linker heteroatom diversity.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 1803591-21-0
Cat. No. B1450282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
CAS1803591-21-0
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OCCO.Cl
InChIInChI=1S/C7H15NO2.ClH/c9-4-5-10-7-2-1-3-8-6-7;/h7-9H,1-6H2;1H
InChIKeyMWJWZNDRKWIPOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride (CAS 1803591-21-0): Chemical Profile and Procurement Baseline


2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride (CAS 1803591-21-0) is a piperidine-derived ether alcohol, supplied as a hydrochloride salt with the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol [1]. The compound comprises a piperidine ring linked via an ether oxygen at the 3-position to an ethanol moiety . Its free base counterpart (C₇H₁₅NO₂) has a molecular weight of approximately 145.2 g/mol [2]. The compound is a white crystalline powder with demonstrated solubility in water and ethanol [3], and it is classified as a building block and research chemical for synthetic applications . The hydrochloride salt form enhances stability and handling characteristics compared to the free base, and the compound appears in patent literature related to piperidine derivatives, with approximately 39 patent entries referencing this structural class [4].

Why 2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride Cannot Be Casually Substituted: Critical Differentiators from Structural Analogs


Substituting 2-(piperidin-3-yloxy)ethan-1-ol hydrochloride with structurally similar piperidine derivatives introduces measurable differences in physicochemical properties, salt form behavior, and synthetic versatility that directly affect experimental reproducibility and procurement value. Piperidine derivatives with alternative N-substituents or differing ether chain lengths exhibit distinct molecular weights, solubility profiles, and stability characteristics . The 3-position ether linkage on the piperidine ring (as opposed to 2- or 4-substitution) yields different conformational flexibility and hydrogen-bonding potential, parameters that influence molecular recognition when this building block is incorporated into larger pharmacophores [1]. Furthermore, the hydrochloride salt provides quantifiably enhanced aqueous solubility and crystalline stability compared to the free base form (C₇H₁₅NO₂, MW 145.2) [2]. Generic substitution without accounting for these differences can lead to altered reaction kinetics, divergent biological screening outcomes, or inconsistent formulation behavior. The evidence presented below quantifies these differentiation dimensions to inform scientific selection and procurement decisions.

2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride: Quantitative Differentiation Evidence Against Comparators


Hydrochloride Salt vs. Free Base: Quantified Molecular Weight and Solubility Differentiation

The hydrochloride salt form of 2-(piperidin-3-yloxy)ethan-1-ol (CAS 1803591-21-0) provides a quantifiable molecular weight increase of 36.46 g/mol over the free base, from 145.2 g/mol (C₇H₁₅NO₂) to 181.66 g/mol (C₇H₁₆ClNO₂), corresponding to a 25.1% mass increase attributable to HCl addition [1]. This salt formation converts the compound from a free amine to a white crystalline powder with documented solubility in water and ethanol, whereas the free base exhibits different solubility behavior . The hydrochloride form demonstrates chemical stability under normal temperatures and pressures with no known dangerous reactivity under standard handling conditions [2].

Salt form optimization Solubility enhancement Crystalline stability

Ether-Linked Ethanol Moiety vs. Carbon-Linked Analogs: Conformational and Hydrogen-Bonding Differentiation

2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride contains an oxygen ether bridge connecting the piperidine 3-position to the ethanol moiety, distinguishing it from carbon-linked analogs such as 2-(piperidin-3-yl)ethanol (CAS 16780-04-4 hydrochloride form; carbon-carbon linkage) . The ether oxygen introduces an additional hydrogen-bond acceptor site with lone-pair electrons, enabling distinct intermolecular interactions compared to carbon-only linkages. Piperidine itself exhibits a conjugate acid pKa of 11.22, with the ether substitution pattern at the 3-position modifying both basicity and conformational preferences relative to 2- or 4-substituted analogs [1]. The oxygen atom in the ether linkage provides rotational flexibility around the C-O-C bonds while maintaining a defined spatial orientation of the terminal hydroxyl group, a feature not present in direct carbon-linked ethanol derivatives [2].

Ether linkage Hydrogen bonding Conformational flexibility

Vendor Purity Specifications: 97% vs. 95% Differentiation for Procurement Decisions

Commercial suppliers offer 2-(piperidin-3-yloxy)ethan-1-ol hydrochloride at distinct purity grades, enabling procurement optimization based on experimental requirements. Leyan supplies the compound at 97% purity (Product No. 2100793) , while ChemicalBook lists material at 95% purity as determined by NMR . Chemenu also offers material at ≥95% purity (Catalog No. CM408044) . This 2% absolute purity difference represents a relative reduction in impurity burden from approximately 5% to 3%, translating to a 40% decrease in total impurity content in the final product.

Purity specification Quality control Procurement optimization

Patent Literature Association: Quantitative Patent Count as Indicator of Research Relevance

2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is associated with a patent count of 39 references within the PubChemLite database, indicating its documented relevance in intellectual property related to piperidine-based therapeutic development [1]. This patent count provides a quantifiable proxy for the compound's research significance relative to unpatented or less-documented structural analogs. While the compound itself may serve primarily as a synthetic building block or intermediate rather than an active pharmaceutical ingredient, its inclusion in patent claims reflects its utility in constructing patent-relevant molecular scaffolds .

Patent landscape Research relevance Medicinal chemistry

3-Position Substitution vs. 2- or 4-Position Analogs: Synthetic and Conformational Differentiation

The target compound features substitution at the 3-position of the piperidine ring, distinguishing it from 2-substituted (alpha to nitrogen) and 4-substituted (para to nitrogen) analogs. Piperidine derivatives with substitution at different ring positions exhibit distinct conformational preferences and steric environments due to the saturated six-membered ring geometry [1]. The 3-position ether linkage in 2-(piperidin-3-yloxy)ethan-1-ol creates a specific spatial relationship between the piperidine nitrogen and the terminal hydroxyl group that differs from the vector orientation in 2- or 4-substituted piperidines [2]. Literature on piperidine-based beta-antagonists demonstrates that substitution position on the piperidine ring critically affects biological potency and receptor selectivity; for example, 2-(aryloxy)-1-(2-piperidyl)ethanol derivatives showed position-dependent beta-blocking activity with quantifiable potency differences between structural isomers [3].

Regioselectivity Piperidine substitution Conformational analysis

Optimal Research and Industrial Application Scenarios for 2-(Piperidin-3-yloxy)ethan-1-ol Hydrochloride Based on Quantitative Evidence


Aqueous-Phase Synthetic Chemistry Requiring Precise Molar Stoichiometry

The hydrochloride salt form, with its defined molecular weight of 181.66 g/mol and documented solubility in water and ethanol [1], enables accurate molar calculations and homogeneous reaction conditions in aqueous or protic solvent systems. The 25.1% mass difference from the free base necessitates careful accounting in synthetic protocols, but the crystalline nature of the hydrochloride provides superior weighing accuracy and reduced hygroscopicity compared to free amine forms. This scenario is optimal for coupling reactions, etherification steps, or any transformation where precise stoichiometric control and aqueous compatibility are required [2].

Medicinal Chemistry Building Block for Patent-Relevant Chemical Space Exploration

With 39 patent references associating this compound's structural class with intellectual property claims [3], researchers pursuing novel therapeutic scaffolds can leverage this building block to access patent-relevant chemical space. The 3-position ether-linked ethanol moiety provides a hydrogen-bonding capable handle for further derivatization while maintaining the piperidine core's conformational properties. This scenario is particularly relevant for hit-to-lead optimization programs in CNS, anti-infective, or metabolic disease areas where piperidine-containing pharmacophores are prevalent .

Quality-Sensitive Assays Requiring Higher Purity Input Material

For sensitive biological assays, crystallography studies, or analytical method development where impurity interference is critical, the 97% purity grade available from select vendors offers a 40% reduction in total impurity burden compared to standard 95% material. This scenario applies to surface plasmon resonance (SPR) binding studies, isothermal titration calorimetry (ITC), NMR structural elucidation requiring minimal impurity signals, or any application where small-molecule impurities could confound data interpretation .

Structure-Activity Relationship (SAR) Studies Exploring Linker Chemistry Effects

The ether oxygen in the linker region provides a distinct hydrogen-bond acceptor and altered conformational flexibility compared to carbon-linked ethanol derivatives [4]. Researchers conducting systematic SAR campaigns can utilize this compound to probe the contribution of linker heteroatoms to target binding affinity, selectivity, or physicochemical properties. This scenario is optimal for medicinal chemistry programs optimizing molecular recognition parameters where linker chemistry is a key variable [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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